CDDO-EA -

CDDO-EA

Catalog Number: EVT-8215136
CAS Number:
Molecular Formula: C33H46N2O3
Molecular Weight: 518.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CDDO-Ethyl Amide is a synthetic triterpenoid derivative of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid. It belongs to a class of compounds known for their potential therapeutic applications, particularly in cancer prevention and treatment. This compound has garnered attention for its ability to modulate various biological pathways, including those involved in inflammation and apoptosis.

Source and Classification

CDDO-Ethyl Amide is synthesized from its parent compound, CDDO, through chemical modifications that enhance its pharmacological properties. It is classified as a triterpenoid, which are naturally occurring compounds with a variety of biological activities, including anti-inflammatory and anticancer effects. The chemical structure of CDDO-Ethyl Amide allows it to interact with multiple molecular targets, making it a candidate for further research in the field of medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of CDDO-Ethyl Amide involves several key steps:

  1. Starting Material: The synthesis begins with 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid.
  2. Amidation Reaction: The carboxylic acid group is converted to an ethyl amide through an amidation reaction with ethylamine.
  3. Purification: The product is purified using chromatography techniques to isolate the desired compound from by-products.

Technical Details

The reaction conditions typically include:

  • Reagents: Ethylamine and coupling agents (if necessary).
  • Solvents: Commonly used solvents include dimethyl sulfoxide or dichloromethane.
  • Temperature and Time: Reactions are often conducted at elevated temperatures for several hours to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular formula of CDDO-Ethyl Amide is C29H39NC_{29}H_{39}N with a molecular weight of approximately 425.63 g/mol. The compound features a complex triterpene backbone with a cyano group and a dioxo moiety, which contribute to its biological activity.

Data

The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

CDDO-Ethyl Amide undergoes various chemical reactions that can enhance its therapeutic profile:

  1. Hydrolysis: In aqueous environments, the amide bond can hydrolyze to regenerate the carboxylic acid and ethylamine.
  2. Redox Reactions: The presence of dioxo groups allows for redox reactions that may influence its biological activity.

Technical Details

These reactions are typically studied under controlled laboratory conditions to evaluate the stability and reactivity of CDDO-Ethyl Amide in biological systems.

Mechanism of Action

Process

CDDO-Ethyl Amide exerts its effects primarily through:

  1. Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  2. Inhibition of Inflammatory Pathways: The compound suppresses the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

Data

Studies have shown that CDDO-Ethyl Amide can inhibit key signaling pathways involved in cancer progression, including the STAT3 pathway, which is often constitutively activated in tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.

Relevant data on these properties can be obtained from experimental studies that assess solubility and stability under various conditions .

Applications

Scientific Uses

CDDO-Ethyl Amide has potential applications in:

  1. Cancer Prevention: Demonstrated efficacy in reducing tumor incidence in experimental models of lung cancer .
  2. Anti-inflammatory Treatments: Investigated for its ability to mitigate chronic inflammation-related diseases.
  3. Neuroprotection: Emerging research suggests potential benefits in neurodegenerative conditions due to its anti-inflammatory properties .
Molecular Mechanisms of CDDO-EA in Inflammation and Oxidative Stress Modulation

Inhibition of Pro-Inflammatory Cytokine Production via Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway Suppression

CDDO-Ethylamide (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethylamide) exerts potent anti-inflammatory effects primarily through suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells signaling cascade. This pathway serves as a master regulator of inflammation by controlling the transcription of genes encoding pro-inflammatory mediators. CDDO-Ethylamide directly interacts with critical cysteine residues in the inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta activation loop, preventing its phosphorylation and subsequent activation. This molecular interaction impedes the degradation of the nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor alpha, thereby sequestering nuclear factor kappa-light-chain-enhancer of activated B cells transcription factor complexes in the cytoplasm and blocking their nuclear translocation [8] [9].

Role in Blocking Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha, Interleukin 6, and Monocyte Chemotactic Protein 1 Secretion in Macrophages

Experimental studies utilizing both murine (RAW 264.7) and human (THP-1) macrophage cell lines demonstrate that CDDO-Ethylamide pretreatment (500 nanomolar) significantly inhibits lipopolysaccharide-induced secretion of key pro-inflammatory cytokines. Specifically, CDDO-Ethylamide reduces tumor necrosis factor alpha production by 78%, interleukin 6 by 82%, and monocyte chemotactic protein 1 by 85% compared to lipopolysaccharide-stimulated controls. This inhibition occurs at the transcriptional level, as quantitative polymerase chain reaction analysis reveals corresponding reductions in messenger RNA expression for these cytokines. Mechanistically, CDDO-Ethylamide prevents lipopolysaccharide-induced phosphorylation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta and subsequent degradation of nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor alpha, thereby blocking nuclear translocation of the p65 nuclear factor kappa-light-chain-enhancer of activated B cells subunit. Electrophoretic mobility shift assays confirm diminished nuclear factor kappa-light-chain-enhancer of activated B cells DNA binding activity in CDDO-Ethylamide-treated macrophages [2] [3].

Table 1: CDDO-Ethylamide-Mediated Suppression of Pro-Inflammatory Cytokines in Macrophages

CytokineReduction in Protein SecretionReduction in Messenger RNA ExpressionPrimary Signaling Mechanism Affected
Tumor Necrosis Factor Alpha78%75%Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Nuclear Translocation Blockade
Interleukin 682%79%Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta Phosphorylation Inhibition
Monocyte Chemotactic Protein 185%83%Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells DNA Binding Inhibition

Paracrine Regulation of Myocyte Inflammation in Skeletal Muscle Microenvironments

Beyond direct macrophage modulation, CDDO-Ethylamide disrupts deleterious paracrine signaling within skeletal muscle microenvironments. Lipopolysaccharide-activated macrophages release soluble factors that induce pro-inflammatory responses in adjacent myocytes. When L6-GLUT4myc rat myotubes are exposed to conditioned media from lipopolysaccharide-stimulated macrophages, tumor necrosis factor alpha expression increases 12-fold and monocyte chemotactic protein 1 expression increases 9-fold. CDDO-Ethylamide pretreatment (500 nanomolar) of either the macrophages before conditioned media collection or the myotubes before conditioned media exposure reduces this inflammatory crosstalk by 60-75%. This effect occurs through interruption of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway in both cell types. Specifically, CDDO-Ethylamide prevents phosphorylation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta in myocytes, reducing nuclear factor kappa-light-chain-enhancer of activated B cells activation and subsequent transcription of pro-inflammatory genes. This disruption of macrophage-myocyte communication is particularly relevant in conditions of metabolic inflammation, where skeletal muscle insulin resistance is promoted by locally produced inflammatory mediators [3].

Activation of Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Signaling for Antioxidant Gene Induction

CDDO-Ethylamide activates the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway through targeted modification of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, a cytosolic repressor protein. CDDO-Ethylamide contains electrophilic α,β-unsaturated carbonyl groups that form reversible Michael adducts with specific cysteine residues (Cys151, Cys273, Cys288) in Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1. This covalent modification disrupts the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1-mediated ubiquitination and proteasomal degradation of nuclear factor erythroid 2-related factor 2, allowing nuclear factor erythroid 2-related factor 2 accumulation and translocation to the nucleus. Within the nucleus, nuclear factor erythroid 2-related factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response elements in the promoter regions of numerous cytoprotective genes [1] [8] [9].

Table 2: Nuclear Factor Erythroid 2-Related Factor 2 Target Genes Upregulated by CDDO-Ethylamide

GeneProtein FunctionFold Induction by CDDO-EthylamideCellular Protective Role
Heme Oxygenase 1Catalyzes heme degradation to biliverdin/bilirubin8.2-foldAntioxidant, Anti-inflammatory, Mitochondrial Protection
NAD(P)H-Quinone Oxidoreductase 1Two-electron reductase preventing quinone redox cycling5.9-foldSuperoxide scavenging, Maintenance of reduced antioxidants
Glutamate-Cysteine Ligase Catalytic SubunitRate-limiting enzyme in glutathione synthesis4.6-foldIncreased glutathione biosynthesis
Glutathione S-Transferase Mu 1Conjugation of glutathione to electrophilic compounds6.4-foldDetoxification of reactive electrophiles
Superoxide Dismutase 1Superoxide radical dismutation3.1-foldReduction of superoxide radicals

Upregulation of Heme Oxygenase 1 and NAD(P)H-Quinone Oxidoreductase 1

CDDO-Ethylamide potently induces heme oxygenase 1 expression through nuclear factor erythroid 2-related factor 2/antioxidant response element activation. In primary motor neuron cultures, CDDO-Ethylamide (300 nanomolar) treatment increases heme oxygenase 1 messenger RNA 8.2-fold and protein levels 5.3-fold within 24 hours. This induction is functionally significant, as heme oxygenase 1 degrades pro-oxidant heme groups into biliverdin (subsequently converted to bilirubin) and carbon monoxide, both possessing potent antioxidant and anti-inflammatory properties. Similarly, CDDO-Ethylamide increases NAD(P)H-quinone oxidoreductase 1 expression 5.9-fold in neuronal cell models. NAD(P)H-quinone oxidoreductase 1 functions as a two-electron reductase that prevents quinone redox cycling and subsequent superoxide generation. This enzyme also maintains endogenous antioxidants like ubiquinone and vitamin E in their reduced, active states. The coordinated induction of these enzymes establishes a robust cellular defense system against oxidative insults [1] [10].

Mitigation of Reactive Oxygen Species in Neurodegenerative Models

CDDO-Ethylamide demonstrates significant efficacy in mitigating reactive oxygen species accumulation in models of neurodegeneration. In NSC-34 motor neuron-like cells expressing the amyotrophic lateral sclerosis-associated superoxide dismutase 1 G93A mutation, CDDO-Ethylamide pretreatment (300 nanomolar) reduces tert-butyl hydroperoxide-induced reactive oxygen species accumulation by 65% compared to untreated controls. This reduction correlates with nuclear translocation of nuclear factor erythroid 2-related factor 2 and subsequent upregulation of antioxidant enzymes. In the superoxide dismutase 1 G93A transgenic mouse model of amyotrophic lateral sclerosis, dietary administration of CDDO-Ethylamide (400 milligrams per kilogram food) beginning at presymptomatic stages (30 days) significantly attenuates spinal cord reactive oxygen species levels, preserves mitochondrial function, and delays disease progression. Specifically, CDDO-Ethylamide reduces 4-hydroxynonenal (a lipid peroxidation marker) by 48% and protein carbonyl content (a protein oxidation marker) by 52% in spinal cord tissue. These biochemical improvements correspond with enhanced motor performance and extended survival. The neuroprotective effects are mediated through enhanced cellular antioxidant capacity rather than direct reactive oxygen species scavenging [1] [4] [6].

Properties

Product Name

CDDO-EA

IUPAC Name

11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide

Molecular Formula

C33H46N2O3

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)

InChI Key

RZRQJICXYQPEQJ-UHFFFAOYSA-N

SMILES

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C

Canonical SMILES

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.